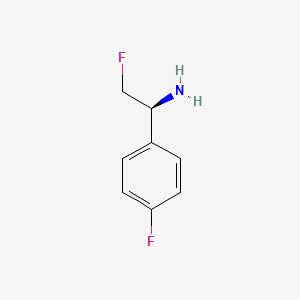

(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

Description

BenchChem offers high-quality (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9F2N |

|---|---|

Molecular Weight |

157.16 g/mol |

IUPAC Name |

(1S)-2-fluoro-1-(4-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9F2N/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8H,5,11H2/t8-/m1/s1 |

InChI Key |

YOYLKDHQGZBJMV-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CF)N)F |

Canonical SMILES |

C1=CC(=CC=C1C(CF)N)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, a chiral β-fluorinated amine of significant interest to researchers, medicinal chemists, and drug development professionals. We will delve into its structural attributes, a robust stereoselective synthetic strategy, detailed analytical characterization, and the scientific rationale for its application in modern drug discovery.

Introduction: The Strategic Role of Fluorine in Amine Pharmacophores

(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine belongs to the class of β-fluorinated phenethylamines, a structural motif increasingly recognized for its value in medicinal chemistry. The strategic incorporation of a fluorine atom at the position beta to the amine group imparts profound changes to the molecule's physicochemical properties compared to its non-fluorinated counterparts. These changes, particularly the modulation of basicity (pKa), can lead to improved metabolic stability, enhanced central nervous system (CNS) penetration, and refined selectivity profiles by mitigating off-target interactions, such as those with cardiac ion channels.[1]

The phenethylamine scaffold itself is a cornerstone of neuropharmacology, present in numerous neurotransmitters and psychoactive drugs.[2] The introduction of fluorine, especially with stereochemical control to produce a single enantiomer like the (1S) form, offers a sophisticated tool to fine-tune pharmacological activity and develop next-generation therapeutics. This guide will provide the foundational knowledge required to synthesize, characterize, and strategically deploy this valuable chiral building block.

Chapter 1: Molecular Structure and Physicochemical Properties

The defining features of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine are its specific stereochemistry and the presence of two fluorine atoms. The "(1S)" designation refers to the absolute configuration at the chiral center (C1), the carbon atom bonded to both the p-fluorophenyl ring and the amine group. The second fluorine atom is located on the adjacent carbon (C2).

Core Structural Data

A summary of the key physicochemical properties for the parent compound, 2-fluoro-1-(4-fluorophenyl)ethanamine, is presented below. It is critical to note that experimental data for the specific (1S)-enantiomer is not widely published; therefore, these values are based on the racemic mixture and computational predictions.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₉F₂N | [3] |

| Molecular Weight | 157.16 g/mol | [3] |

| Monoisotopic Mass | 157.07031 Da | [3] |

| Predicted XlogP | 1.3 | [3] |

| Predicted pKa | ~8.7-9.0 | [4][5] |

Note: The pKa is predicted based on the known inductive effect of a β-fluorine atom, which typically lowers the pKa of a primary amine by 1-2 log units from the typical ~10.7.[1][4]

Rationale for Structural Elucidation: A Spectroscopic Roadmap

Confirming the identity and purity of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine requires a multi-faceted analytical approach. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

1.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to spin-spin coupling between protons (JHH) and through-bond coupling between protons and fluorine (JHF).

-

Aromatic Region (~7.0-7.4 ppm): The protons on the p-fluorophenyl ring will appear as two sets of signals, each integrating to 2H. They will present as a complex multiplet, often appearing as two overlapping doublets of doublets, due to coupling with each other and with the aromatic fluorine atom.

-

Benzylic Proton (C1-H, ~4.5 ppm): This proton is at the chiral center. It is expected to be a multiplet, specifically a doublet of triplets (dt) or a complex multiplet. It will be split by the adjacent C2 protons (³JHH) and the C2 fluorine atom (³JHF).

-

Fluoroethyl Protons (C2-H₂, ~4.6-4.8 ppm): The two protons on the carbon bearing the fluorine atom are diastereotopic. They will be split by each other (a geminal coupling, ²JHH), by the benzylic proton (³JHH), and most significantly, by the geminal fluorine atom (a large ²JHF coupling, typically ~47-50 Hz). This will result in two complex multiplets, each integrating to 1H.

-

Amine Protons (NH₂, variable): The two protons of the primary amine will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.

1.2.2 ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[6][7]

-

Aromatic Fluorine (~ -113 to -116 ppm): The fluorine atom on the phenyl ring will appear as a multiplet, split by the ortho- and meta-protons.

-

Aliphatic Fluorine (~ -200 to -220 ppm): The fluorine atom on the ethyl chain will appear as a triplet of triplets (tt) or a complex multiplet. It will exhibit a large geminal coupling to the two C2 protons (²JFH) and a smaller vicinal coupling to the C1 proton (³JFH).[6]

1.2.3 ¹³C NMR Spectroscopy

The carbon spectrum will also show the influence of fluorine coupling (JCF).

-

Aromatic Carbons: Four signals are expected. The carbon directly bonded to fluorine (C4) will show a large one-bond coupling constant (¹JCF, >240 Hz). The ortho- (C3, C5) and meta- (C2, C6) carbons will show smaller two- and three-bond couplings, respectively.

-

Benzylic Carbon (C1): This carbon signal will be split into a doublet by the C2 fluorine atom (²JCF).

-

Fluoroethyl Carbon (C2): This carbon will exhibit a very large one-bond coupling to its attached fluorine atom (¹JCF, ~170-180 Hz).

1.2.4 Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 158.0776, confirming the molecular weight and elemental composition.[3]

Chapter 2: Stereoselective Synthesis

There are several established strategies for the asymmetric synthesis of chiral β-fluoroamines, including the fluorination of chiral amino alcohols and the ring-opening of chiral aziridines.[8][9] However, a highly efficient and convergent approach utilizes organocatalysis to construct the C-C bond while simultaneously setting the stereochemistry of both the fluorine- and amine-bearing carbons.[4][10]

The following protocol is a representative, field-proven methodology adapted from the literature for the synthesis of enantioenriched β-fluoroamines.[4][10] It proceeds via a chiral Brønsted acid/base catalyzed addition of a fluorinated nitroalkane to an imine, followed by a denitration step.

Proposed Synthetic Pathway

Caption: Proposed stereoselective synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

Causality and Experimental Choices: This multi-step synthesis is designed for maximal stereocontrol. The use of a tert-butyloxycarbonyl (Boc) protecting group on the imine (Step 1) provides stability and prevents side reactions. The key step (Step 2) employs a chiral bifunctional catalyst (e.g., a thiourea-based catalyst) which acts as both a Brønsted acid to activate the imine and a Brønsted base to generate the nitronate from fluoronitromethane, orchestrating the facial selectivity of the C-C bond formation.[10] The final step (Step 3) uses a radical-based denitration, which is effective for removing the nitro group, followed by standard acid-mediated deprotection of the Boc group.

Step 1: Synthesis of N-Boc-1-(4-fluorophenyl)methanimine

-

To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add tert-butyl carbamate (1.05 eq).

-

Add triethylamine (Et₃N, 2.5 eq) followed by the slow, dropwise addition of titanium(IV) chloride (TiCl₄, 1.1 eq, 1M solution in DCM).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc imine is typically used in the next step without further purification.

Step 2: Asymmetric Synthesis of tert-butyl ((1S,2S)-2-fluoro-1-(4-fluorophenyl)-2-nitroethyl)carbamate

-

In a dry flask under an inert atmosphere, dissolve the crude N-Boc imine (1.0 eq) and the chiral bifunctional thiourea catalyst (0.1 eq) in anhydrous toluene (0.2 M).

-

Cool the mixture to -20 °C.

-

Add fluoronitromethane (1.2 eq) and stir the reaction at -20 °C for 40-48 hours.

-

Monitor the reaction by TLC or ¹⁹F NMR for the appearance of the product signal.

-

Upon completion, concentrate the reaction mixture directly and purify by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to isolate the desired diastereomer. The stereochemistry is dictated by the choice of catalyst enantiomer.

Step 3: Denitration and Deprotection

-

Dissolve the purified nitro compound (1.0 eq) in anhydrous toluene (0.1 M).

-

Add tributyltin hydride (Bu₃SnH, 1.5 eq) and azobisisobutyronitrile (AIBN, 0.2 eq).

-

Heat the mixture to 80 °C and stir for 2-3 hours.

-

Cool to room temperature and concentrate under reduced pressure. The crude product can be purified by chromatography to yield the Boc-protected β-fluoroamine.

-

For deprotection, dissolve the purified Boc-protected amine in DCM (0.2 M) and add an excess of trifluoroacetic acid (TFA, 10 eq) or a 4M solution of HCl in dioxane.

-

Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

-

Concentrate the mixture under reduced pressure. If HCl was used, triturate with diethyl ether to precipitate the hydrochloride salt. If TFA was used, dissolve the residue in water, basify with 1M NaOH, and extract with an organic solvent (e.g., ethyl acetate) to obtain the free base.

Chapter 3: Applications in Drug Discovery

The true value of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine lies in its potential as a chiral building block for creating more complex Active Pharmaceutical Ingredients (APIs). Its structure is a fluorinated analog of phenethylamine, a core scaffold for compounds targeting the central nervous system.

Rationale for Use: Modulating Monoamine Systems

Phenethylamines are well-known to interact with monoamine neurotransmitter systems (dopamine, norepinephrine, serotonin) and enzymes like monoamine oxidase (MAO).[2] The introduction of a β-fluorine atom has been shown to alter the substrate preference for MAO isoforms. Specifically, β-fluorinated phenethylamines tend to be preferred substrates for MAO-B.[11][12] This suggests that compounds derived from this scaffold could be developed as selective MAO-B inhibitors, which are used in the treatment of Parkinson's disease and depression.

Caption: Logic diagram of fluorine's impact on drug properties.

Case Study: A Building Block for Novel Ligands

(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine can serve as a starting point for generating a library of novel compounds. The primary amine provides a reactive handle for derivatization through various reactions:

-

Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Each of these transformations can be used to append different pharmacophoric groups, exploring structure-activity relationships (SAR) for a desired biological target while retaining the beneficial properties conferred by the β-fluoroamine core.

Chapter 4: Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is a sophisticated and valuable building block for modern drug discovery. Its synthesis, while requiring careful stereochemical control, is achievable through established organocatalytic methods. The strategic placement of the β-fluorine atom provides a powerful lever to modulate the physicochemical and pharmacological properties of resulting APIs, offering a pathway to drugs with improved safety and efficacy profiles, particularly within the realm of neuroscience. This guide has provided the essential technical framework for researchers to confidently synthesize, characterize, and apply this potent chiral intermediate in their research and development programs.

References

- Kolodiazhna, A. O., et al. (2024). Chemoenzymatic method for the synthesis of enantiomerically pure fluorine-substituted β-methylphenylethylamines. Ukrainica Bioorganica Acta. (Semantic Scholar)

-

Scott, J. P., et al. (2009). Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis. PMC. [Link]

-

Alonso, F., et al. (2002). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. PubMed. [Link]

- Horwitz, M. A., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. Journal of the American Chemical Society.

-

Daly, D., et al. (2012). Fluorine in psychedelic phenethylamines. PubMed. [Link]

-

Daly, D., et al. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]

-

Horwitz, M. A., et al. (2016). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PubMed Central. [Link]

-

Taylor, M. S., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

- Meyerson, L. R., & Fuller, R. W. (1978). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology.

-

Twilton, J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. [Link]

- Gouverneur, V. (2015). 1.5 Fluorine in Medicinal Chemistry: Importance of Chirality.

-

Taylor, M. S., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of β-Fluoroamines. Journal of the American Chemical Society. [Link]

-

Scott, J. P., et al. (2010). A general, enantioselective synthesis of β- and γ-fluoroamines. PMC. [Link]

-

Duthion, B., et al. (2010). Enantioselective Synthesis of β-Fluoroamines from β-Amino Alcohols: Application to the Synthesis of LY503430. Organic Letters. [Link]

-

Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. PubMed. [Link]

-

Kalow, J. A., et al. (2012). Synthesis of 1,2-fluoroamines. Organic Chemistry Portal. [Link]

- Wang, F., et al. (2022). Dynamic Kinetic Resolution-Enabled Highly Stereoselective Nucleophilic Fluoroalkylation to Access Chiral β-Fluoro Amines. ACS.

- Gerig, J. T. (2001). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

- Gerig, J. T. (2001). An Overview of Fluorine NMR. University of California, Santa Barbara.

-

PubChemLite. (n.d.). 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride. PubChemLite. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

Sources

- 1. A general, enantioselective synthesis of β- and γ-fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2-fluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride (C8H9F2N) [pubchemlite.lcsb.uni.lu]

- 4. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. biophysics.org [biophysics.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 10. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Physicochemical Analysis: (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

This in-depth technical guide details the solubility profile, physicochemical driving forces, and handling protocols for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine .

Executive Summary & Compound Identity

(1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is a chiral

The introduction of a fluorine atom at the

Chemical Identity

| Property | Detail |

| IUPAC Name | (1S)-2-Fluoro-1-(4-fluorophenyl)ethan-1-amine |

| Structure Description | Primary amine with a chiral benzylic carbon; |

| Molecular Formula | C |

| Molecular Weight | 157.16 g/mol |

| Physical State | Typically a low-melting solid or viscous oil (dependent on purity and salt form). |

Physicochemical Profiling: The "Why" Behind Solubility

To predict and manipulate the solubility of this compound, one must understand the electronic influence of the

The -Fluorine Effect on Basicity (pKa)

The most critical factor affecting the solubility of this amine in aqueous vs. organic media is the inductive withdrawal of the fluorine atom at the C2 position.

-

Mechanism: The high electronegativity of fluorine pulls electron density through the

-bond framework, reducing the electron density on the nitrogen lone pair. -

Result: The pKa of the conjugate acid drops from ~9.8 (typical phenethylamine) to approximately 8.5–9.0 .

-

Solubility Implication: The free base is less basic than typical amines, meaning it requires a lower pH to be fully protonated (solubilized) in water. Conversely, the free base is more stable in organic media and less prone to oxidative degradation than non-fluorinated analogs.

Lipophilicity (LogP)

-

Estimation: The presence of two fluorine atoms (one aromatic, one aliphatic) increases the partition coefficient.

-

Predicted LogP: ~1.8 – 2.1.

-

Implication: This range indicates high affinity for moderately polar organic solvents (DCM, Ethyl Acetate) and low affinity for water in its neutral state.

Solubility Landscape

The following data categorizes solubility based on solvent polarity and the protonation state of the amine.

Solubility of the Free Base (Neutral Form)

The neutral amine is the species typically isolated after basic workup.

| Solvent Class | Specific Solvents | Solubility Rating | Technical Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Preferred solvent for extraction from aqueous basic layers. |

| Polar Aprotic | Ethyl Acetate (EtOAc), THF, DMSO | High (>50 mg/mL) | Good for general handling; DMSO used for biological assays. |

| Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Soluble due to H-bonding capabilities. Suitable for crystallization if cooled. |

| Non-Polar | Hexanes, Heptane, Toluene | Moderate to Low | Often used as an anti-solvent to precipitate the amine or its salt. Soluble in hot toluene. |

| Aqueous | Water (pH > 9) | Insoluble (<1 mg/mL) | The compound oils out or precipitates as a solid in basic water. |

Solubility of the Salt Form (e.g., Hydrochloride, Tartrate)

Pharmaceutical intermediates are often stored as salts to ensure solid-state stability.

| Solvent Class | Solubility Rating | Technical Notes |

| Water | High | Fully soluble at pH < 5. |

| Methanol/Ethanol | Moderate/High | Salts often soluble in hot alcohols; used for recrystallization. |

| Ether/EtOAc | Insoluble | Salts will precipitate; used to isolate the solid product. |

Experimental Protocols

Protocol: Determination of Saturation Solubility (Shake-Flask Method)

Use this self-validating protocol to determine exact solubility limits for your specific batch.

-

Preparation: Weigh 10 mg of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 50

L aliquots at 25°C. -

Equilibration: Vortex for 30 seconds after each addition. Inspect visually for dissolution (clear solution).

-

Saturation Point: If undissolved solid remains after 24 hours of agitation, filter the supernatant (0.22

m PTFE filter). -

Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve.

-

Self-Validation Check: If the peak area is outside the linear range of your standard, dilute and re-inject. Ensure the solid residue is actually the compound and not an inorganic salt impurity.

-

Workflow: Acid-Base Purification Strategy

The following diagram illustrates the standard purification workflow, exploiting the pH-dependent solubility switch of the

Figure 1: Acid-Base extraction logic for purification of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine.

Process Chemistry Applications

Recrystallization Strategies

While the free base is often an oil or low-melting solid, the Hydrochloride (HCl) or Tartrate salts are typically crystalline.

-

Solvent System: Ethanol/Ether or Isopropanol/Heptane.

-

Method: Dissolve the amine in a minimum amount of warm ethanol. Add the acid (1.05 eq). Allow to cool slowly. Add ether (anti-solvent) dropwise until turbidity persists. Refrigerate at 4°C.

Stability in Solution

-

Solvent Choice: Avoid storing the free base in halogenated solvents (DCM) for prolonged periods (>1 week) at room temperature, as secondary reactions (quaternization) can occur slowly.

-

Preferred Storage: Store as a solid salt or as a solution in anhydrous ethanol at -20°C.

References

-

Doyle, A. G., et al. (2012).[1] Synthesis of

-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Journal of Organic Chemistry. Link- Context: Establishes the synthetic routes and stability profiles for -fluoroamines.

-

Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Aziridines with Fluorine Nucleophiles. Journal of the American Chemical Society. Link

- Context: Provides data on the isolation and handling of chiral fluoroamines.

-

PubChem Compound Summary. 1-(4-Fluorophenyl)ethylamine (Analog Data). National Center for Biotechnology Information. Link

- Context: Baseline physicochemical data for the non-fluorin

-

Wade, P. A., et al. (2019). Hydrogen Bonding Phase-Transfer Catalysis with Potassium Fluoride: Enantioselective Synthesis of

-Fluoroamines. Journal of the American Chemical Society. Link- Context: Describes solubility challenges of fluoride reagents and the lipophilicity of resulting amine products.

Sources

Methodological & Application

enantioselective synthesis of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

Application Note: Enantioselective Synthesis of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine

Executive Summary

Target Molecule: (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine CAS Registry Number: 1260486-39-2 (Generic/Racemic ref), 929972-16-7 (Specific isomer ref) Molecular Formula: C8H9F2N Application: Chiral building block for kinase inhibitors, monoamine reuptake inhibitors, and PET radiotracers.

This application note details two distinct, high-fidelity protocols for the synthesis of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine. The Biocatalytic Route (Protocol A) is recommended for scale-up and green manufacturing due to its superior enantiomeric excess (>99% ee) and mild conditions. The Auxiliary-Directed Chemical Route (Protocol B) , utilizing Ellman’s sulfinamide, is recommended for discovery-stage medicinal chemistry where enzyme screening libraries may be inaccessible.

Both protocols address the critical synthetic challenge: the

Retrosynthetic Analysis & Strategy

The synthesis hinges on establishing the C1 chiral center without disturbing the labile C2-fluorine bond.

Figure 1: Retrosynthetic strategy highlighting the divergence between biocatalytic and auxiliary-based approaches.

Precursor Synthesis: 2-Fluoro-1-(4-fluorophenyl)ethanone

Before initiating chiral induction, the fluorinated ketone backbone must be synthesized.

Step-by-Step Protocol:

-

Starting Material: 2-Bromo-1-(4-fluorophenyl)ethanone (Commercial).

-

Fluorination: Dissolve the bromo-ketone (1.0 equiv) in acetonitrile (0.5 M).

-

Reagent: Add KF (Spray-dried, 3.0 equiv) and 18-Crown-6 (0.1 equiv).

-

Reaction: Heat to 80°C for 4 hours. Monitor by TLC/LCMS for conversion.

-

Workup: Cool, filter off salts, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

-

Yield: Typically 85-90%.

-

Critical Note: This intermediate is a lachrymator and skin irritant. Handle in a fume hood.

Protocol A: Biocatalytic Transamination (Recommended)

This route utilizes an (S)-selective

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) to transfer an amino group from an isopropylamine donor to the ketone substrate.

Experimental Workflow

| Component | Specification | Function |

| Enzyme | ATA-256 or Vibrio fluvialis | Chiral Catalyst |

| Cofactor | PLP (Pyridoxal-5'-phosphate), 1 mM | Co-catalyst |

| Amine Donor | Isopropylamine (1 M) | Nitrogen Source |

| Buffer | Potassium Phosphate (100 mM, pH 7.5) | Medium |

| Co-solvent | DMSO (10% v/v) | Solubilizer |

Step-by-Step Protocol:

-

Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Substrate Solution: Dissolve 2-Fluoro-1-(4-fluorophenyl)ethanone (500 mg) in DMSO (5 mL).

-

Reaction Assembly:

-

Add the substrate solution to the buffer.

-

Add Isopropylamine (approx. 5-10 equivalents) adjusted to pH 7.5.

-

Add the Enzyme preparation (lyophilized powder, ~20 mg/mmol substrate).

-

-

Incubation: Shake at 30°C / 150 rpm for 24 hours.

-

Equilibrium Shift: To drive the reaction to completion, apply reduced pressure (mild vacuum) to remove the acetone byproduct, or use an enzymatic cascade (LDH/GDH) if using Alanine as a donor.

-

Quenching: Acidify to pH 2 with 6M HCl to stop the reaction and protonate the amine.

-

Extraction (Wash): Extract with Ethyl Acetate (3x) to remove unreacted ketone (organic phase).

-

Basification & Isolation: Adjust the aqueous phase to pH 12 with 10M NaOH (Keep cold! <5°C to prevent defluorination). Extract the free amine into DCM (3x).

-

Salt Formation: Treat the DCM layer with HCl in Dioxane to precipitate the hydrochloride salt.

Expected Results:

Protocol B: Ellman’s Sulfinamide Auxiliary (Alternative)

If specific enzymes are unavailable, the condensation of (S)-tert-butanesulfinamide followed by reduction is the industry-standard chemical method.

Stereochemical Logic: To obtain the (1S) -amine, we utilize (S)-tert-butanesulfinamide . Note: The stereochemical outcome depends on the transition state (closed vs. open). For aryl alkyl ketones, (S)-sulfinamide + NaBH4 typically yields the (S,S)-sulfinamide intermediate, which hydrolyzes to the (S)-amine.

Figure 2: Chemical pathway using Ellman's Auxiliary. The choice of reducing agent (NaBH4) directs the stereochemistry.

Step-by-Step Protocol:

Step 1: Imine Formation

-

Combine 2-Fluoro-1-(4-fluorophenyl)ethanone (1.0 equiv) and (S)-2-methyl-2-propanesulfinamide (1.1 equiv) in dry THF (0.5 M).

-

Add Ti(OEt)4 (2.0 equiv) dropwise.

-

Stir at reflux (65°C) for 12-16 hours.

-

Workup: Cool to RT. Pour into brine. The Titanium salts will form a thick slurry. Filter through Celite. Wash the filter cake with EtOAc.

-

Purification: Silica gel chromatography (EtOAc/Hexanes). The imine is hydrolytically stable enough for standard columns.

Step 2: Diastereoselective Reduction

-

Dissolve the purified sulfinyl imine in dry THF (0.2 M).

-

Cool to -78°C (Critical for high dr).

-

Add NaBH4 (5.0 equiv) or L-Selectride (for higher selectivity if needed).

-

Stir at -78°C for 3 hours, then warm slowly to RT.

-

Quench: Add sat. NH4Cl solution.

-

Analysis: Check diastereomeric ratio (dr) by HPLC or F-NMR. Expect >95:5 dr.[3]

Step 3: Cleavage

-

Dissolve the sulfinamide intermediate in Methanol.

-

Add 4M HCl in Dioxane (2.0 equiv).

-

Stir at RT for 1 hour.

-

Concentrate to dryness to obtain the (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine hydrochloride .

Analytical Quality Control

To validate the synthesis, the following analytical parameters must be met.

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (400 MHz, DMSO-d6) | |

| Fluorine NMR | 19F-NMR | Two signals: ~ -110 ppm (Ar-F) and ~ -220 ppm (CH2-F). |

| Enantiomeric Purity | Chiral HPLC (Chiralpak AD-H or OD-H) | > 98% ee. Mobile phase: Hexane/IPA (90:10) + 0.1% DEA. |

| Chemical Purity | UPLC-MS | > 98% area. Confirm mass [M+H]+ = 156.1 (free base). |

Self-Validation Check:

-

Did the reaction turn black/tarry during workup? You likely triggered HF elimination. Ensure all basic workups are performed cold (<5°C).

-

Is the ee low in Protocol B? The reduction temperature was likely too high. Maintain -78°C strictly.

References

-

Ellman, J. A., et al. (1999).[4] "Synthesis of enantiomerically pure N-tert-butanesulfinyl imines by the direct condensation of tert-butanesulfinamide with aldehydes and ketones." Journal of Organic Chemistry. Link

-

Kroutil, W., et al. (2010). "Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids." Advanced Synthesis & Catalysis. Link

-

Codexis Inc. (2012). "Transaminase variants and methods of use." US Patent 8,293,507. Link

-

Prakash, G. K. S., et al. (2011). "Nucleophilic Fluoromethylation of Imines with Fluorobis(phenylsulfonyl)methane." Angewandte Chemie. Link

-

Rowe, B. J., et al. (2009). "Synthesis of chiral beta-fluoroamines via sulfinamide auxiliaries." Tetrahedron Letters. Link

Sources

enzymatic synthesis of chiral amines for pharmaceuticals

Application Note: Enzymatic Synthesis of Chiral Amines

Executive Summary

Chiral amines constitute approximately 40% of all pharmaceutical active ingredients (APIs).[1] Traditional chemical synthesis (e.g., transition metal-catalyzed hydrogenation) often requires high pressures, toxic metals, and extensive protection/deprotection steps. Biocatalysis offers a sustainable alternative, delivering high enantioselectivity (

This guide details the operational protocols for the three dominant enzyme classes used in chiral amine synthesis:

Part 1: Enzyme Selection Strategy

Choosing the correct biocatalyst is determined by the substrate structure (ketone vs. imine), the desired product (primary vs. secondary/tertiary amine), and thermodynamic constraints.

Comparative Analysis of Biocatalysts

| Feature | Imine Reductases (IREDs) | Amine Dehydrogenases (AmDHs) | |

| Primary Function | Transfer amine from donor to ketone | Reduce imines to amines | Reductive amination of ketones |

| Product Scope | Primary amines (mostly) | Sec- and Tert-amines (cyclic/acyclic) | Primary amines |

| Cofactor | PLP (Pyridoxal-5'-phosphate) | NAD(P)H | NAD(P)H |

| Equilibrium | Unfavorable ( | Favorable (Irreversible reduction) | Favorable |

| Key Challenge | Product inhibition & Equilibrium displacement | Enzyme stability & Cofactor cost | Substrate scope (often limited) |

Decision Matrix Workflow

The following logic flow guides the selection of the optimal enzyme class for your specific precursor.

Figure 1: Strategic selection workflow for chiral amine synthesis biocatalysts.

Part 2: Transaminase (ATA) Protocol

The Workhorse of Chiral Synthesis

ATAs are the most mature technology but suffer from thermodynamic equilibrium limitations. The reaction is reversible. To drive high conversion, the equilibrium must be displaced.

Mechanism: The amino group is transferred from a sacrificial donor (e.g., Isopropylamine) to the cofactor PLP (forming PMP), which then transfers it to the prochiral ketone substrate.[2]

Protocol: Equilibrium Displacement using Isopropylamine (IPA)

This method is preferred industrially (e.g., Codexis/Merck processes) because the byproduct (acetone) is volatile and can be removed to drive the reaction forward [1].

Reagents:

-

Enzyme:

-Transaminase (commercial kit or lyophilized lysate). -

Buffer: Potassium Phosphate (KPi) or HEPES.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 100 mM KPi buffer, pH 7.5. Add 1 mM PLP. Note: PLP is light-sensitive; wrap containers in foil.

-

Amine Donor Mix: Add Isopropylamine (IPA) to the buffer to reach a concentration of 1.0 M (10-20 equivalents relative to substrate). Adjust pH back to 7.5 using 6M HCl. Caution: IPA is basic and volatile.

-

Substrate Addition: Dissolve the prochiral ketone substrate in DMSO (final reaction concentration: 10–50 mM substrate, 5–10% DMSO v/v).

-

Reaction Initiation:

-

Mix Buffer/IPA solution with Substrate/DMSO solution.

-

Add Enzyme (typical loading: 2–10 g/L or 10–50 U/mL).

-

-

Equilibrium Shift (Critical Step):

-

Lab Scale: Run the reaction in an open vessel or with a nitrogen sweep to facilitate acetone evaporation.

-

Temp: 30°C – 45°C (enzyme dependent).

-

-

Monitoring: Sample every 4 hours. Quench with acetonitrile, filter, and analyze via HPLC.

Alternative: The LDH/GDH Cascade If the enzyme does not tolerate IPA, use L-Alanine as the donor. The byproduct (pyruvate) is removed by adding Lactate Dehydrogenase (LDH) and NADH, which reduces pyruvate to lactate (irreversible). This requires a Glucose Dehydrogenase (GDH) system to recycle NADH [2].[7]

Part 3: Reductive Amination Protocol (IRED/AmDH)

The Emerging Solution for Secondary Amines

Imine Reductases (IREDs) and Amine Dehydrogenases (AmDHs) rely on nicotinamide cofactors (NADH/NADPH). Because these cofactors are expensive, a recycling system is mandatory.

Protocol: Coupled Cofactor Recycling (GDH System)

This system uses Glucose Dehydrogenase (GDH) to reduce NADP+ back to NADPH, oxidizing Glucose to Gluconic Acid.

Reagents:

-

Recycling Enzyme: Glucose Dehydrogenase (GDH) (e.g., Bacillus sp.).

-

Cofactor: NADP+ (catalytic amount, 0.5 mM).

-

Sacrificial Substrate: D-Glucose.

Step-by-Step Methodology:

-

Reaction Mix Preparation:

-

Buffer: 100 mM KPi, pH 7.0.

-

Substrate: 10–50 mM Ketone + Amine partner (for IRED) or Ammonium Chloride (for AmDH).

-

Cofactor: 0.5 mM NADP+.

-

Recycling Substrate: 1.5 equivalents of D-Glucose.

-

-

Enzyme Addition:

-

Add IRED/AmDH (target 5–10 U/mL).

-

Add GDH (target 5–10 U/mL). Ensure >1:1 ratio of GDH activity to synthesis enzyme activity to prevent cofactor starvation.

-

-

pH Control (Critical):

-

The production of gluconic acid will acidify the reaction.

-

Method: Use a pH-stat titrator with 1M NaOH or a strong buffer (200 mM) to maintain pH 7.0.

-

-

Incubation: Shake at 30°C, 250 rpm.

Figure 2: The coupled cofactor recycling loop. GDH regenerates NADPH consumed by the IRED/AmDH.

Part 4: Industrial Validation (Case Study)

The Sitagliptin Process (Merck & Codexis) The synthesis of Sitagliptin (Januvia®) represents the gold standard in chiral amine biocatalysis [3].

-

Challenge: The chemical route involved high-pressure hydrogenation with Rhodium (Rh) and insufficient stereoselectivity, requiring a crystallization step.

-

Solution: An engineered ATA (R-selective) was developed via directed evolution.

-

Conditions:

-

Takeaway: Biocatalysts can be engineered to tolerate high solvent concentrations (DMSO) and harsh conditions, validating the IPA-equilibrium shift method described in Part 2.

Part 5: References

-

Savile, C. K., et al. (2010).[8] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.[8] [Link]

-

Abrahamson, M. J., et al. (2012).[10] Development of an Amine Dehydrogenase for Synthesis of Chiral Amines.[1][4][8][11][12] Angewandte Chemie International Edition, 51(16), 3969-3972.[8] [Link]

-

Kelly, S. A., et al. (2018).[13] Application of ω-Transaminases in the Pharmaceutical Industry.[1][13][14] Chemical Reviews, 118(1), 349–367.[13] [Link]

-

Mangas-Sanchez, J., et al. (2017). Imine reductases (IREDs).[2][7][8][9][15] Current Opinion in Chemical Biology, 37, 19-25. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00124A [pubs.rsc.org]

- 3. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]

- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The challenge of using isopropylamine as an amine donor in transaminase catalysed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development of an engineered thermostable amine dehydrogenase for the synthesis of structurally diverse chiral amines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. Transaminase - Wordpress [reagents.acsgcipr.org]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Asymmetric Synthesis of Fluoroamines

Welcome to the technical support center for the asymmetric synthesis of fluoroamines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your reaction outcomes. As Senior Application Scientists, we combine established scientific principles with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the asymmetric synthesis of fluoroamines.

Q1: What are the most critical factors influencing yield and enantioselectivity in asymmetric fluoroamination?

A1: The success of an asymmetric fluoroamination reaction is a delicate balance of several factors. The "optimal" conditions are highly substrate- and catalyst-dependent. However, the most critical parameters to consider are:

-

Catalyst System: The choice of a chiral catalyst (organocatalyst, transition-metal complex, or enzyme) and ligand is paramount as it dictates the stereochemical outcome.[1][2]

-

Fluorinating Agent: The reactivity of the fluorine source, whether electrophilic (e.g., NFSI, Selectfluor) or nucleophilic (e.g., KF, AgF), must be matched to the substrate and catalyst.[3][4][5][6]

-

Substrate: The electronic and steric properties of the amine or pre-amine substrate significantly impact reactivity and selectivity.

-

Reaction Conditions: Solvent, temperature, concentration, and the presence of additives or co-catalysts can dramatically influence the reaction rate and stereoselectivity.[7]

Q2: How do I choose the appropriate fluorinating agent for my reaction?

A2: The selection of the fluorinating agent depends on your synthetic strategy.

-

Electrophilic Fluorinating Agents: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used in organocatalytic and some metal-catalyzed reactions where the substrate is electron-rich.[4][6][8] They are generally stable and easy to handle.[9]

-

Nucleophilic Fluorinating Agents: Sources like potassium fluoride (KF) are ideal for their low cost and safety but often suffer from poor solubility in organic solvents.[10][11] Their reactivity can be enhanced using phase-transfer catalysts.[10][12] Boron trifluoride etherate (BF3·Et2O) can act as both a fluorine source and an activating reagent in certain systems.[13]

Q3: What are the main synthetic strategies for preparing chiral fluoroamines?

A3: Several powerful strategies have been developed:

-

Organocatalysis: Chiral amines, phosphoric acids, or N-heterocyclic carbenes (NHCs) are used to catalyze the enantioselective fluorination of aldehydes, ketones, or imines.[7][8][9][14]

-

Transition-Metal Catalysis: Complexes of palladium, iridium, copper, and manganese are effective for various asymmetric fluoroamination reactions, including hydrogenation and allylic substitutions.[1][15][16][17][18][19]

-

Enzymatic Synthesis: Enzymes like transaminases and reductases offer high stereoselectivity under mild conditions, though substrate scope can be a limitation.[20][21]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

| Possible Cause | Diagnostic Check | Proposed Solution |

| Inactive Catalyst | Verify the catalyst's purity and integrity. For metal catalysts, check for oxidation. For organocatalysts, ensure correct enantiomeric purity. | Use a freshly purchased or purified catalyst. For air-sensitive catalysts, handle under an inert atmosphere. |

| Inappropriate Fluorinating Agent | The chosen fluorinating agent may be too reactive or not reactive enough for your substrate. | Consult the literature for reactivity scales of fluorinating agents.[5] Consider switching to a more or less reactive agent (e.g., from NFSI to Selectfluor). |

| Poor Substrate Reactivity | The electronic or steric properties of your substrate may be hindering the reaction. | Modify the substrate by changing protecting groups or substituents to improve its electronic or steric profile. |

| Sub-optimal Reaction Conditions | Temperature, solvent, or concentration may not be ideal. | Screen a range of temperatures. Lower temperatures often improve selectivity but may decrease the reaction rate. Test a variety of solvents with different polarities. Adjust the concentration of your reactants. |

| Presence of Water or Other Inhibitors | Trace amounts of water can quench reagents or deactivate catalysts. | Use anhydrous solvents and reagents. The addition of molecular sieves can be beneficial.[7] |

Problem 2: Poor Enantioselectivity (Low %ee)

| Possible Cause | Diagnostic Check | Proposed Solution |

| Incorrect Catalyst or Ligand | The catalyst may not be providing a sufficiently chiral environment for the reaction. | Screen a library of chiral ligands or catalysts. Small changes to the catalyst structure can have a large impact on enantioselectivity.[22] |

| Racemization of Product or Intermediate | The product or a key intermediate may be undergoing racemization under the reaction conditions.[7] | Lowering the reaction temperature can often mitigate racemization. The choice of base can also be critical; a weaker or more hindered base may reduce epimerization.[7] |

| Background (Uncatalyzed) Reaction | A non-selective background reaction may be competing with the desired catalytic cycle. | Lower the reaction temperature to slow down the uncatalyzed pathway. Adjusting the rate of addition of one of the reagents can also help. |

| Impure Substrate or Reagents | Impurities can interfere with the catalyst's performance. | Purify all substrates and reagents before use.[23] |

Problem 3: Formation of Side Products

| Possible Cause | Diagnostic Check | Proposed Solution |

| Over-fluorination | The product is reacting further to give di- or tri-fluorinated species. | Use a less reactive fluorinating agent or a stoichiometric amount of the fluorinating agent. Slowly adding the fluorinating agent can also help. |

| Hydrolysis of Intermediates | Water in the reaction mixture can lead to hydrolysis of sensitive intermediates, such as imines or enamines. | Ensure strictly anhydrous conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere. Adding molecular sieves can be effective.[7] |

| Rearrangement or Decomposition | The product or an intermediate may be unstable under the reaction conditions. | Screen different solvents and temperatures. In some cases, a different catalyst system may be required to avoid unstable intermediates. |

Experimental Protocols & Data

Table 1: Optimization of Reaction Conditions for NHC-Catalyzed Asymmetric Synthesis of α-Fluoroamides

This table summarizes the effect of different bases on the yield and enantioselectivity of the reaction between an α-fluoroenal and an amine hydrochloride, catalyzed by an N-heterocyclic carbene (NHC).

| Entry | Base | Yield (%) | % ee |

| 1 | Triethylamine | 60 | 75 |

| 2 | Diisopropylethylamine | 55 | 85 |

| 3 | Sodium Acetate | 78 | 88 |

| 4 | Sodium Pivalate | 85 | 90 |

| 5 | Sodium Benzoate | 82 | 92 |

Data synthesized from literature reports for illustrative purposes.[7] Weaker acetate bases and more hindered bases generally provide higher yields and enantioselectivities.[7]

Protocol: General Procedure for Organocatalytic α-Fluorination of Aldehydes

This protocol is a representative example of an organocatalytic α-fluorination reaction.

-

To a solution of the aldehyde (0.5 mmol) in an anhydrous solvent (e.g., THF, 2.0 mL) at the desired temperature (e.g., -20 °C) is added the chiral amine catalyst (e.g., an imidazolidinone, 20 mol%).

-

The reaction mixture is stirred for 10 minutes.

-

The electrophilic fluorinating agent (e.g., NFSI, 0.6 mmol) is added in one portion.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

This is a general procedure and may require optimization for specific substrates.[14]

Visualizing Key Concepts

Troubleshooting Workflow for Low Enantioselectivity

The following diagram illustrates a logical workflow for troubleshooting poor enantioselectivity in an asymmetric fluoroamination reaction.

Caption: Troubleshooting workflow for low enantioselectivity.

Catalytic Cycle for Enamine-Mediated α-Fluorination

This diagram illustrates the catalytic cycle for the α-fluorination of an aldehyde using a chiral secondary amine catalyst.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organocatalytic Enantioselective Olefin Aminofluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Pd-catalyzed asymmetric hydrogenation of alpha-fluorinated iminoesters in fluorinated alcohol: a new and catalytic enantioselective synthesis of fluoro alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Catalytic asymmetric synthesis of alpha,alpha,alpha-trifluoromethylamines by the copper-catalyzed nucleophilic addition of diorganozinc reagents to imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. escholarship.org [escholarship.org]

- 18. Transition-Metal Catalyzed Asymmetric Fluoroalkylation and C–F Activation [escholarship.org]

- 19. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 22. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Synthesis of Fluorinated Chiral Amines

Welcome to the technical support center for the synthesis of fluorinated chiral amines. The strategic introduction of fluorine into chiral amine scaffolds is a cornerstone of modern medicinal chemistry, offering unparalleled control over a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] However, the unique electronic properties of fluorine present significant synthetic challenges that can frustrate even seasoned researchers.[3]

This guide is structured to provide direct, field-proven solutions to common experimental hurdles. It moves beyond simple protocols to explain the why behind each step, empowering you to troubleshoot effectively and innovate in your own work.

Part 1: Troubleshooting Guide - From Failed Reactions to Viable Products

This section addresses the most common issues encountered during the synthesis of fluorinated chiral amines in a problem-and-solution format.

Issue 1: Low Yield or Complete Reaction Failure

You've set up your reaction, but analysis by TLC, LC-MS, or NMR shows little to no consumption of starting material.

Potential Causes & Actionable Solutions

| Potential Cause | Explanation & Troubleshooting Steps |

| Ineffective Fluorinating Reagent | The choice between electrophilic (e.g., Selectfluor®, NFSI) and nucleophilic (e.g., DAST, Et₃N·3HF) fluorinating agents is critical and substrate-dependent. An incorrect choice will lead to no reaction. Solution: Re-evaluate your substrate. Electron-rich precursors like enamines or β-ketoesters require an electrophilic source.[4] Substrates with a leaving group or strained rings (aziridines, epoxides) require a nucleophilic source.[5][6][7] |

| Poor Substrate/Catalyst Activation | Many asymmetric methods rely on the formation of a reactive intermediate (e.g., an enolate or iminium ion). The strong electron-withdrawing nature of fluorine can hinder the formation of these intermediates. Solution: 1. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures to facilitate the formation of the active species. For metal-catalyzed reactions, additives can be crucial.[8] 2. Modify the Substrate: Change protecting groups to alter the electronic or steric profile of the substrate, making it more amenable to activation. |

| Catalyst Inhibition | The amine functionality in your substrate or product, or even the fluoride ion itself, can coordinate to a metal catalyst, leading to deactivation. This is a common issue in hydrogenations or cross-coupling reactions. Solution: 1. Increase Catalyst Loading: While not ideal, a higher loading can sometimes overcome partial inhibition. 2. Use Additives: Employing additives like 4 Å molecular sieves can sequester water, which can stabilize substrates and prevent catalyst decomposition.[9] 3. Switch Catalyst Systems: Explore catalysts known to be more robust to amine coordination, such as certain iridium or palladium complexes with specifically designed ligands. |

Issue 2: Poor Enantioselectivity or Diastereoselectivity

The desired product is formed, but with a low enantiomeric excess (ee) or diastereomeric ratio (dr).

Causality-Driven Troubleshooting Workflow

Caption: Troubleshooting logic for poor stereoselectivity.

Expert Insights:

-

Fluorine's Electronic Influence: The high electronegativity of fluorine can limit the crucial non-covalent interactions (e.g., hydrogen bonding, π-stacking) between the substrate and the chiral catalyst that dictate stereoselectivity.[1] In such cases, a catalyst with stronger interacting groups or a different mode of action is required.

-

Enzymatic Rescue: When conventional catalysts fail to provide sufficient interaction with a fluorinated motif, enzymatic approaches can be a powerful alternative. The well-defined active site of an enzyme can create a specific chiral environment, forcing a favorable conformation for highly selective fluorination or transformation.[1]

Issue 3: Undesired Side Reactions: Elimination & Decomposition

You observe significant byproduct formation, often consistent with the loss of HF or cleavage of the C-F bond.

Common Culprits and Preventative Measures

-

β-Elimination: β-fluoroamines are susceptible to E2 elimination to form enamines, especially under basic conditions.

-

Solution: Use non-basic or sterically hindered bases for any deprotonation steps. During workup and purification, avoid strong bases. Washing with a buffered aqueous solution (e.g., saturated NH₄Cl) is often safer than using sodium bicarbonate.

-

-

C-F Bond Cleavage: While the C-F bond is strong, it is not invincible. Certain transition metal catalysts, particularly under hydrogen atmosphere, can cause hydrogenolysis (reductive cleavage) of the C-F bond.[9]

-

Instability to Silica Gel: The amine's basicity combined with the acidity of standard silica gel can catalyze decomposition or elimination on the column.

-

Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%). Alternatively, use alumina or reverse-phase chromatography for purification.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right synthetic strategy for my target fluorinated chiral amine?

This depends on the availability of starting materials and the position of the fluorine atom. The three main strategies are:

Caption: Overview of primary synthetic strategies.

-

Strategy A (Asymmetric Fluorination): Best when the non-fluorinated nitrogenous scaffold is readily available. Success hinges on finding a catalyst that can effectively control the stereochemistry of the C-F bond formation.[10][11]

-

Strategy B (Addition to Fluorinated Imine): A powerful method, especially for α-trifluoromethyl amines. The challenge lies in the synthesis of the fluorinated imine precursor and overcoming its potentially reduced electrophilicity.[9][12]

-

Strategy C (Aziridine Ring-Opening): An excellent choice for synthesizing β-fluoroamines. Control of regioselectivity (attack at C2 vs. C3) is the primary challenge and is influenced by steric and electronic factors of the aziridine substituents.[6][7]

Q2: Why does my trusted catalyst for non-fluorinated substrates fail with the fluorinated version?

This is a frequent and critical issue. The cause is almost always electronic.

-

Altered Substrate Reactivity: A fluorinated group, particularly CF₃, is strongly electron-withdrawing. If your reaction involves nucleophilic attack on an adjacent imine or carbonyl, this group deactivates the electrophilic center, slowing or stopping the reaction.[9]

-

Catalyst-Substrate Mismatch: Asymmetric catalysis relies on subtle electronic and steric interactions. Fluorine atoms can disrupt the optimal geometry of the catalyst-substrate complex, leading to a loss of enantioselectivity.[1] The catalyst may even preferentially coordinate to the fluorine atoms over the intended binding site.

Q3: What are the best analytical methods for determining enantiomeric excess (ee)?

While chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards, ¹⁹F NMR spectroscopy is an exceptionally powerful and often underutilized tool in this field.

-

¹⁹F NMR with Chiral Derivatizing Agents (CDAs): React your amine with a chiral agent (e.g., Mosher's acid chloride) to form a mixture of diastereomers. In ¹H NMR, the signals for these diastereomers may overlap. However, the ¹⁹F NMR signals are often baseline-resolved, providing a highly accurate and unambiguous measure of the ee.[13]

-

Direct Analysis with Chiral Solvating Agents: In some cases, adding a chiral solvating agent directly to the NMR tube can induce a chemical shift difference between the enantiomers in the ¹⁹F spectrum, avoiding the need for derivatization.

Q4: Are there any hidden stability issues I should be aware of?

Yes. While the C-F bond is famously strong, certain molecular arrangements can render it surprisingly labile.[14]

-

Neighboring Group Participation: A nucleophilic group within the molecule (like a deprotonated alcohol or even another amine) can displace the fluoride via an intramolecular Sₙ2 reaction, especially in monofluoromethyl groups.[14]

-

Metabolic Instability: In a biological context, drug-metabolizing enzymes can facilitate C-F bond cleavage, which is a critical consideration for drug development professionals.[14] While often used to block metabolism, the success of this strategy is not guaranteed.

References

- The Innovation.

- MDPI.

- Organic Chemistry Frontiers (RSC Publishing).

- PubMed. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines.

- ResearchGate.

- PMC.

- PMC.

- Organic Chemistry Frontiers (RSC Publishing).

- Organic Chemistry Portal.

- Beilstein Journals. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- ResearchGate.

- PubMed Central.

- ACS Publications. Modern Approaches for Asymmetric Construction of Carbon–Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs | Chemical Reviews.

- ACS Organic & Inorganic Au.

- PMC.

- PMC. The Dark Side of Fluorine.

- EurekAlert!.

- NIH.

Sources

- 1. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]

- 8. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]

- 9. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Chiral HPLC Separation of Fluorinated Amine Enantiomers

Welcome to the technical support center for the chiral separation of fluorinated amine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this class of molecules. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower your method development and troubleshooting efforts.

The introduction of fluorine into amine-containing molecules can significantly alter their physicochemical properties, including basicity (pKa), polarity, and conformational rigidity. These changes directly impact the interactions with chiral stationary phases (CSPs), often requiring non-standard approaches to achieve successful enantioseparation. This guide provides in-depth, field-proven insights to address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of fluorinated amines challenging compared to their non-fluorinated analogs?

A1: Fluorination introduces several complexities. The high electronegativity of fluorine atoms can decrease the basicity of the amine group through an inductive effect. This altered pKa can weaken the ionic interactions often crucial for chiral recognition on many CSPs. Furthermore, fluorine can participate in unique intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which may either enhance or interfere with the chiral recognition mechanism of the stationary phase.[1] The challenge lies in finding a CSP and mobile phase combination that effectively leverages these altered properties for separation.

Q2: Which type of chiral stationary phase (CSP) should I start with for screening fluorinated amines?

A2: A systematic screening approach is always recommended. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are exceptionally versatile and should form the core of your initial screening.[2][3] They offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. Given the presence of fluorine, it is also highly advisable to include a CSP with fluorinated selectors in your screen. These phases can promote "fluorophilic" retention mechanisms that may be key to resolving your enantiomers.[4][5]

Q3: What is the role of acidic and basic additives in the mobile phase, and are they always necessary for amines?

A3: Mobile phase additives are critical for obtaining good peak shape and achieving resolution for ionizable compounds like amines.[6] For basic analytes such as amines, a basic additive like diethylamine (DEA) or triethylamine (TEA) is typically required.[7][8] These additives serve two primary purposes:

-

Suppressing Silanol Interactions: They compete with the amine analyte for active silanol groups on the silica surface of the CSP, minimizing peak tailing.[9]

-

Controlling Analyte Ionization: By maintaining a consistent pH, they ensure the analyte is in a single, non-ionized form, leading to more reproducible interactions with the CSP.[6]

Even if your fluorinated amine is a weak base, starting with a small amount (e.g., 0.1%) of a basic additive in your normal phase mobile phase is a standard best practice.

Q4: Can temperature be used to optimize the separation of fluorinated amine enantiomers?

A4: Absolutely. Temperature is a powerful but often underutilized parameter in chiral method development. Typically, decreasing the temperature enhances chiral selectivity by favoring the weaker bonding forces responsible for chiral recognition.[10] However, the relationship isn't always linear. Some separations are "entropically driven," where selectivity increases with temperature above a certain point (the isoelution temperature).[11] It is also possible for temperature changes to alter the conformation of the polysaccharide-based chiral selector, leading to significant changes in retention and even a reversal of the enantiomer elution order.[12][13] Therefore, systematically evaluating a range of temperatures (e.g., 10°C to 40°C) is a valuable optimization step.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: No separation or very poor resolution (Rs < 1.0) on any initial screening columns.

Causality Analysis:

This issue typically points to a fundamental mismatch between the analyte's properties and the chosen chromatographic conditions. The chiral recognition mechanism is either too weak or non-existent. For fluorinated amines, the reduced basicity might prevent necessary ionic interactions, or steric hindrance from the fluorine substituents could be impeding access to the chiral pockets of the CSP.

Troubleshooting Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. yakhak.org [yakhak.org]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. hplc.eu [hplc.eu]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. additives for chiral - Chromatography Forum [chromforum.org]

- 7. chiraltech.com [chiraltech.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

purification strategies for fluorinated phenethylamines

Topic: Purification Strategies for Fluorinated Phenethylamines Role: Senior Application Scientist Audience: Pharmaceutical Researchers & Medicinal Chemists

Introduction: The "Fluorine Effect" in Purification

As researchers, we often underestimate how a single fluorine atom transforms the physicochemical landscape of a phenethylamine scaffold. It is not merely a "heavy hydrogen." The high electronegativity of fluorine (3.98 Pauling scale) induces significant dipole moments, alters lipophilicity (logP), and—critically for purification—shifts the pKa of the amine function.

This guide moves beyond standard protocols to address the specific anomalies introduced by fluorination, such as the "oiling out" phenomenon during crystallization and the resolution of regioisomers (e.g., 2-, 3-, vs. 4-fluoro isomers) that co-elute on standard C18 phases.

Module 1: Chemical Stability & Workup Strategy

The Critical Risk: Defluorination via Elimination Before purification begins, you must assess the position of the fluorine atom.

-

Aromatic Fluorine (Ring-F): Generally stable under standard acidic/basic workups.

-

Beta-Fluorine (Side-chain

-F): High Risk. The

Protocol 1.1: Safe Workup for -Fluorinated Phenethylamines

-

Quench: Use cold, dilute acid (1M HCl) rather than water to immediately protonate the amine, preventing self-catalyzed elimination.

-

Basification: Do NOT use NaOH or KOH. Use mild bases like saturated Sodium Bicarbonate (

) or Sodium Carbonate ( -

Temperature: Keep all aqueous phases

C during pH adjustment.

Module 2: Acid-Base Extraction Optimization

The Science: Fluorine is an electron-withdrawing group (EWG). When present on the phenyl ring, it pulls electron density away from the ethylamine chain, lowering the pKa of the amine conjugate acid by 0.5 – 1.0 units compared to the non-fluorinated parent.

The Consequence: The amine is less basic. Standard extraction protocols (often aiming for pH 10-11) may be sufficient, but the partition coefficient (

Troubleshooting Guide: Low Recovery in Organic Phase

| Observation | Root Cause | Corrective Action |

| Low Yield (Organic Layer) | pH too low; Amine still protonated (Salt form). | Increase aqueous pH to 12-13 (Only if NO |

| Emulsions | Fluorine increases lipophilicity; surfactant-like behavior. | Add Brine (sat. NaCl) to aqueous phase; Use MTBE instead of DCM. |

| Product in Aqueous Layer | Formation of "HF" salts or high water solubility of HCl salt. | Perform "Salting Out": Saturate aqueous layer with NaCl before extraction. |

Module 3: Chromatographic Separation (Isomer Resolution)

The Challenge: Regioisomers (e.g., 2-fluoro vs. 4-fluoro-phenethylamine) often have identical mass spectra and nearly identical retention times on C18 columns.

The Solution: Switch to Pentafluorophenyl (PFP) stationary phases.

-

Mechanism: PFP phases engage in

interactions and specific fluorine-fluorine interactions that C18 cannot replicate. The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the phenethylamine.

Workflow: HPLC Method Development

Figure 1: Decision matrix for selecting stationary phases. PFP columns are the gold standard for fluorinated aromatics.

Module 4: Recrystallization & Salt Formation

The "Oiling Out" Phenomenon: Fluorinated amine salts are often more lipophilic than their non-fluorinated counterparts. In water or alcohols, they tend to phase-separate as oils rather than crystallize.

Protocol 4.1: The "Dual-Solvent" Polish

Do not use water as the primary solvent. Use the IPA/Ether method.

-

Dissolution: Dissolve the crude amine salt (HCl) in the minimum amount of boiling Isopropanol (IPA) .

-

Nucleation: Remove from heat. Add Diethyl Ether (or MTBE) dropwise until a faint turbidity persists.

-

Clarification: Add 1-2 drops of IPA to clear the solution.

-

Crystallization: Allow to cool to room temperature undisturbed, then move to

C.

Protocol 4.2: Salt Switching (If HCl fails)

If the Hydrochloride salt is hygroscopic (absorbs water, turning into goo), switch to the Fumarate salt.

-

Why? Fumaric acid is non-hygroscopic and forms a robust crystal lattice with phenethylamines, often stabilizing the solid form better than HCl.

Salt Preparation Table:

| Salt Type | Stoichiometry (Acid:Amine) | Solvent System | Drying |

|---|

| Hydrochloride | 1.1 : 1.0 | IPA / Et2O | Vacuum Desiccator (

FAQ: Troubleshooting Specific Scenarios

Q1: My 4-fluorophenethylamine HCl is turning into a liquid on the balance. Why? A: This is hygroscopicity. The fluorine atom does not prevent the salt from pulling moisture from the air.

-

Fix: Recrystallize as the hemi-fumarate salt. Dissolve freebase in MeOH, add 0.5 eq of fumaric acid in MeOH, and dilute with acetone.

Q2: I see a "Ghost Peak" at M+20 in my LCMS after leaving the sample in methanol.

A: Phenethylamines can form hemi-aminals with formaldehyde impurities in low-grade methanol. However, with fluorinated compounds, check for defuorination-hydration (rare, but possible if

Q3: Can I use Flash Chromatography for these? A: Yes, but standard silica is often too acidic/polar.

-

Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane. Elute with DCM:MeOH (95:5) + 0.5%

. The fluorine increases the Rf slightly compared to the non-fluorinated analog.

References

-

Separation of Fluorinated Isomers: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available perfluorinated stationary phases." Journal of Chromatography A, 2005.

-

PFP Column Selectivity: Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Application Note, 2014.

- Elimination Mechanisms (E1cB): Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007. (Referencing -elimination of poor leaving groups like Fluorine).

- Phenethylamine Salt Properties: Shulgin, A., & Shulgin, A. PiHKAL: A Chemical Love Story. Transform Press, 1991.

-

Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

stability issues of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine in solution

Welcome to the technical support center for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for the stability of this compound in solution. While specific stability data for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine is limited in publicly available literature, this document synthesizes information from related compounds and fundamental chemical principles to address potential challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine in solution?

A1: The primary stability concerns for (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine, a primary amine, revolve around its susceptibility to oxidation and potential reactions with incompatible solvents or reagents. The amine functional group can be prone to oxidation, which may be accelerated by factors such as elevated temperature, light exposure, and the presence of certain metal ions. While the carbon-fluorine bonds are generally strong and stable, the overall stability of the molecule in solution will be dictated by the reactivity of the amine group and its interaction with the solution environment.[1]

Q2: What are the recommended storage conditions for solutions of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine?

A2: For optimal stability, solutions of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine should be stored at 2-8°C in a tightly sealed container, protected from light.[2] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Avoid repeated freeze-thaw cycles.

Q3: How do pH and choice of solvent affect the stability of (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine?

A3: The pH of the solution is a critical factor. As an amine, (1S)-2-Fluoro-1-(4-fluorophenyl)ethanamine will be protonated at acidic pH, forming a more stable ammonium salt. In basic solutions, the free amine is more susceptible to oxidation and other degradation pathways. Therefore, slightly acidic to neutral pH conditions are generally recommended for enhanced stability.